molecular formula C12H18S2 B7992375 Methyl 2-(n-pentylthio)phenyl sulfide CAS No. 1443303-13-6

Methyl 2-(n-pentylthio)phenyl sulfide

Cat. No.: B7992375
CAS No.: 1443303-13-6
M. Wt: 226.4 g/mol
InChI Key: KVIDFJDQBXBMND-UHFFFAOYSA-N
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Description

Methyl 2-(n-pentylthio)phenyl sulfide is an organic compound with the molecular formula C12H18S2 It is characterized by the presence of a phenyl ring substituted with a methyl group and a pentylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(n-pentylthio)phenyl sulfide typically involves the reaction of 2-bromomethylphenyl sulfide with n-pentylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(n-pentylthio)phenyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfide form.

    Substitution: Nitrated or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Methyl 2-(n-pentylthio)phenyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(n-pentylthio)phenyl sulfide involves its interaction with molecular targets through its sulfide and phenyl groups. These interactions can lead to the modulation of biological pathways and the exertion of its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(n-butylthio)phenyl sulfide
  • Methyl 2-(n-hexylthio)phenyl sulfide
  • Methyl 2-(n-octylthio)phenyl sulfide

Uniqueness

Methyl 2-(n-pentylthio)phenyl sulfide is unique due to its specific alkyl chain length, which can influence its chemical reactivity and biological activity. The pentylthio group provides a balance between hydrophobicity and steric effects, making it distinct from its shorter or longer alkyl chain analogs.

Biological Activity

Overview

Methyl 2-(n-pentylthio)phenyl sulfide (CAS Number: 1443303-13-6) is an organic compound characterized by a phenyl ring substituted with a methyl group and a pentylthio group. Its unique structure contributes to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₈S₂
  • Molecular Weight : 230.40 g/mol
  • Structure : Contains a phenyl ring, a methyl group, and a n-pentylthio group.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromomethylphenyl sulfide with n-pentylthiol in the presence of sodium hydride as a base, using dimethylformamide (DMF) as a solvent at elevated temperatures. This method allows for efficient production and high yields of the compound.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The presence of the sulfide and phenyl groups allows for modulation of biological pathways, potentially interacting with enzymes or receptors involved in pain perception, inflammation, or microbial resistance.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds, suggesting that derivatives with alkyl thio groups can exhibit significant antibacterial effects. For instance, compounds with thioether functionalities have been shown to disrupt bacterial membranes and inhibit growth, indicating that this compound may possess similar properties .

CompoundMIC (µg/mL)MBC (µg/mL)Activity
This compoundTBDTBDAntibacterial potential

Case Studies

  • Antibacterial Studies : In vitro studies on related thioether compounds have demonstrated minimal inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL against various strains of bacteria, suggesting that this compound could exhibit comparable activity .
  • Analgesic Effects : Research on related compounds indicates potential analgesic effects via antagonism of TRPV1 receptors, which are critical in pain pathways. The structural similarities suggest that this compound may also act as a TRPV1 antagonist, contributing to pain relief without significant off-target effects .

Comparative Analysis

This compound can be compared with other alkyl thio derivatives:

Compound NameAlkyl Chain LengthBiological Activity
Methyl 2-(n-butylthio)phenyl sulfideButylModerate antibacterial
Methyl 2-(n-hexylthio)phenyl sulfideHexylEnhanced activity observed
Methyl 2-(n-octylthio)phenyl sulfideOctylIncreased hydrophobicity

The pentyl chain in this compound provides a balance between hydrophobicity and steric effects, which is crucial for its biological activity compared to shorter or longer chains.

Properties

IUPAC Name

1-methylsulfanyl-2-pentylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S2/c1-3-4-7-10-14-12-9-6-5-8-11(12)13-2/h5-6,8-9H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIDFJDQBXBMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278051
Record name Benzene, 1-(methylthio)-2-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443303-13-6
Record name Benzene, 1-(methylthio)-2-(pentylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443303-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(methylthio)-2-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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